molecular formula C12H15BrClNO B1270497 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine CAS No. 435287-53-9

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine

Cat. No.: B1270497
CAS No.: 435287-53-9
M. Wt: 304.61 g/mol
InChI Key: ZLZMEAHRGLPSSZ-UHFFFAOYSA-N
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Description

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine, commonly referred to as 1-BCPEP, is an organic compound with a variety of applications in the fields of scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular formula of C10H13BrClNO. 1-BCPEP has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrrolidine Derivatives

    Research demonstrates the synthesis of various pyrrolidine derivatives, including those involving chloro and bromo substituents. For instance, Hu Yang (2009) synthesized a compound with a pyrrolidine ring, contributing to the understanding of its crystal structure (Hu Yang, 2009).

  • Crystal Structure Analysis

    The crystal structure of pyrrolidine derivatives, such as the one studied by Yang, is crucial in understanding their potential applications in various fields of chemistry (Hu Yang, 2009).

  • Chemical Transformations and Reactions

    Research by Bauman et al. (2007) explores the bromination of endo-ethenotetrahydrothebaine derivatives that have a pyrrolidine ring, indicating the reactivity and potential chemical transformations of these compounds (V. T. Bauman et al., 2007).

  • Intermediates in Chemical Synthesis

    Lan Zhi-li (2007) discusses the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in creating new insecticides, showing the compound's role in complex chemical synthesis processes (Lan Zhi-li, 2007).

  • Applications in Medicinal Chemistry

    The synthesis of pyrrolidine derivatives has implications in medicinal chemistry, as some derivatives exhibit antibacterial properties. E. Toja et al. (1986) synthesized a series of pyrrolidine compounds, one of which showed antibacterial activity, suggesting potential applications in developing new antibiotics (E. Toja et al., 1986).

  • Advanced Organic Synthesis Techniques

    The research by Piccialli et al. (2002) on the bromination and iodination of donor-acceptor cyclopropanes, which includes the use of pyrrolidine, highlights advanced techniques in organic synthesis that can be applied to similar compounds (V. Piccialli et al., 2002).

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZMEAHRGLPSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

415 mg (3.00 mmol) K2CO3 and 170 mg (1.00 mmol) N-(2-chloroethyl)-pyrrolidine-hydrochloride is added to a solution of 207 mg (1.00 mmol) 4-bromo-2-chloro-phenol in 5 mL DMF and the mixture is stirred for 24 h at RT. The reaction mixture is diluted with 50 mL EtOAc, extracted once with 30 mL water and twice with 30 mL semisaturated NaHCO3 solution. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (gradient: DCM to DCM/MeOH 9:1).
Name
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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